1-[4-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-N-(tetrahydrofuran-2-ylmethyl)-1H-imidazole-4-carboxamide
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Overview
Description
1-[4-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-N-(tetrahydrofuran-2-ylmethyl)-1H-imidazole-4-carboxamide is a complex organic compound that features a unique combination of heterocyclic structures. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-N-(tetrahydrofuran-2-ylmethyl)-1H-imidazole-4-carboxamide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the oxadiazole ring, the pyridine ring, and the imidazole ring, followed by their coupling and functionalization.
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by the cyclization of acyclic semicarbazide or thiosemicarbazide derivatives using reagents such as POCl3, PCl5, or (CF3CO)2O.
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters with aldehydes and ammonia.
Formation of the Imidazole Ring: The imidazole ring can be synthesized by the cyclization of glyoxal and ammonia or by the Debus-Radziszewski imidazole synthesis, which involves the reaction of 1,2-dicarbonyl compounds with aldehydes and ammonia.
Coupling and Functionalization:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
1-[4-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-N-(tetrahydrofuran-2-ylmethyl)-1H-imidazole-4-carboxamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated or hydrogenated products .
Scientific Research Applications
1-[4-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-N-(tetrahydrofuran-2-ylmethyl)-1H-imidazole-4-carboxamide has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-[4-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-N-(tetrahydrofuran-2-ylmethyl)-1H-imidazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-[(5-aryl-1,3,4-oxadiazol-2-yl)methyl]benzo[d]thiazol-2(3H)-ones
- [4-(3-aryl-1,2,4-oxadiazol-5-ylmethylthio)-2-methylphenoxy]acetic acids
- 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-methyl-1H-1,2,3-triazole-4-carboxamide
Uniqueness
1-[4-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-N-(tetrahydrofuran-2-ylmethyl)-1H-imidazole-4-carboxamide is unique due to its specific combination of heterocyclic structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C17H18N6O3 |
---|---|
Molecular Weight |
354.4 g/mol |
IUPAC Name |
1-[4-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-N-(oxolan-2-ylmethyl)imidazole-4-carboxamide |
InChI |
InChI=1S/C17H18N6O3/c1-11-21-17(26-22-11)12-4-5-18-15(7-12)23-9-14(20-10-23)16(24)19-8-13-3-2-6-25-13/h4-5,7,9-10,13H,2-3,6,8H2,1H3,(H,19,24) |
InChI Key |
HKMFLXFFXPQZPX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NOC(=N1)C2=CC(=NC=C2)N3C=C(N=C3)C(=O)NCC4CCCO4 |
Origin of Product |
United States |
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